1-[2-(bromomethyl)-1,3-dioxolan-2-yl]methanamine hydrobromide
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Overview
Description
1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanamine hydrobromide is a chemical compound with the molecular formula C_6H_9BrNO_2. It is a derivative of 1,3-dioxolan-2-ylmethanamine, featuring a bromomethyl group attached to the dioxolane ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through the reaction of 1,3-dioxolan-2-ylmethanamine with bromomethyl chloride under controlled conditions.
Another method involves the bromination of 1,3-dioxolan-2-ylmethanamine using bromine in the presence of a suitable catalyst.
Industrial Production Methods:
Industrial production typically involves large-scale reactions with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity.
Continuous flow reactors and automated systems are often employed to enhance efficiency and safety in the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the bromomethyl group to a methylene group.
Substitution: Substitution reactions can replace the bromomethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions often employ reducing agents like lithium aluminum hydride.
Substitution reactions can be facilitated by nucleophiles such as sodium cyanide or ammonia.
Major Products Formed:
Oxidation products include carboxylic acids and ketones.
Reduction products include methylene derivatives.
Substitution products can vary widely depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application, such as in biochemical assays or therapeutic interventions.
Comparison with Similar Compounds
1,3-Dioxolan-2-ylmethanamine: Lacks the bromomethyl group, resulting in different reactivity and applications.
Bromomethyl-1,3-dioxolane: Similar structure but without the amine group, leading to distinct chemical properties.
Other Bromomethyl Derivatives: These compounds may have varying functional groups, affecting their reactivity and utility.
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Properties
CAS No. |
2648941-41-5 |
---|---|
Molecular Formula |
C5H11Br2NO2 |
Molecular Weight |
277 |
Purity |
95 |
Origin of Product |
United States |
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